2,3-Diphenyl-5-carboxytetrazolium Chloride

Vue d'ensemble

Description

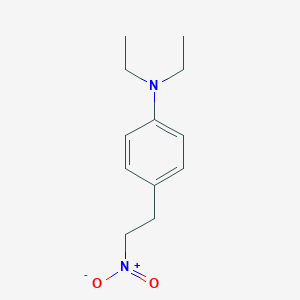

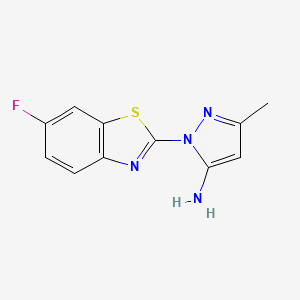

2,3-Diphenyl-5-carboxytetrazolium Chloride is a chemical compound with the molecular formula C14H11ClN4O2 . It appears as a light yellow to brown powder or crystal .

Molecular Structure Analysis

The molecular weight of 2,3-Diphenyl-5-carboxytetrazolium Chloride is 302.72 . The compound consists of two phenyl rings and a tetrazolium group.Physical And Chemical Properties Analysis

2,3-Diphenyl-5-carboxytetrazolium Chloride is a solid at 20 degrees Celsius . It is light sensitive and should be stored appropriately to avoid degradation . .Applications De Recherche Scientifique

Viability Assessment and Imaging in Cell Biology

- Tetrazolium salts, including 2,3-Diphenyl-5-carboxytetrazolium Chloride, are extensively used in cell biology for assessing cell viability and fluorescence imaging. These compounds are reduced to formazan by metabolically active cells, allowing researchers to quantify cell activity through colorimetric or fluorescence methods (Stockert, Horobin, Colombo, & Blázquez-Castro, 2018).

Electron Transfer in Biological Systems

- Tetrazolium salts, including 2,3-Diphenyl-5-carboxytetrazolium Chloride, play a role in the study of electron transfer in biological systems. These salts can accept electrons from different sites along the electron transport chain, providing insights into various biochemical processes (Nachlas, Margulies, & Seligman, 1960).

Interference in Assays by Serum Albumin

- Research has shown that serum albumin can lead to false-positive results in assays using tetrazolium salts. This interference is critical to consider in experiments involving cell viability and cytotoxicity (Funk, Schrenk, & Frei, 2007).

Seed Germination Indicator

- 2,3-Diphenyl-5-carboxytetrazolium Chloride has been used as a reliable indicator for seed germination in agricultural research. It provides a quick and effective method to assess seed viability (Cottrell, 1948).

Dosimetry of Ionizing Radiation

- This compound has been studied for its use in dosimetry, particularly in measuring doses of ionizing radiation. Tetrazolium salts have been investigated in both liquid and solid solutions for this purpose (Pikaev & Kriminskaya, 1998).

Colorimetric Assays in Chemistry

- Tetrazolium salts, including 2,3-Diphenyl-5-carboxytetrazolium Chloride, are used in colorimetric assays for the quantification of various chemical substances. They serve as indicators in reaction systems due to their color change properties (Kunze & Davis, 1964).

Safety And Hazards

Propriétés

IUPAC Name |

2,3-diphenyltetrazol-2-ium-5-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2.ClH/c19-14(20)13-15-17(11-7-3-1-4-8-11)18(16-13)12-9-5-2-6-10-12;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBVGOXTOCDSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-5-carboxytetrazolium Chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)